Home > Products > Screening Compounds P11397 > PROTAC MDM2 Degrader-2
PROTAC MDM2 Degrader-2 -

PROTAC MDM2 Degrader-2

Catalog Number: EVT-2561528
CAS Number:
Molecular Formula: C70H76Cl4N10O12
Molecular Weight: 1391.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

PROTAC MDM2 Degrader-2 is classified as a small molecule drug and is part of the broader category of targeted protein degraders. It specifically targets the MDM2 protein, which is known for its role in regulating the tumor suppressor p53. The development of this compound stems from ongoing research into enhancing the efficacy of cancer therapies through targeted degradation mechanisms. The source of this compound can be traced back to studies that explore various ligands and their interactions with MDM2 and E3 ligases, particularly those derived from Ugi reactions and other synthetic methodologies .

Synthesis Analysis

The synthesis of PROTAC MDM2 Degrader-2 involves several key steps, primarily focusing on the construction of a bifunctional molecule that can effectively recruit both the target protein (MDM2) and an E3 ubiquitin ligase.

  1. Ligand Design: The initial step involves designing ligands that bind to MDM2. These ligands are often derived from existing inhibitors such as nutlin derivatives or other small molecules that have shown affinity for MDM2.
  2. Linker Optimization: The choice of linker between the MDM2 ligand and the E3 ligase ligand is critical. The optimal linker length and composition can significantly affect the potency of the PROTAC. For example, studies have shown that longer linkers can enhance hydrophobic interactions, thereby increasing binding affinity and degradation efficacy .
  3. Reaction Conditions: The synthesis typically employs various reaction conditions including temperature control, solvent selection, and reaction time optimization to ensure high yields and purity of the final product. Techniques such as chromatography are often used for purification .
  4. Characterization: After synthesis, compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Molecular Structure Analysis

The molecular structure of PROTAC MDM2 Degrader-2 consists of three main components:

  1. MDM2 Ligand: This part of the molecule is designed to specifically bind to MDM2, disrupting its interaction with p53.
  2. E3 Ligase Ligand: Typically derived from a known E3 ligase recruiter like cereblon or von Hippel-Lindau (VHL), this component facilitates the recruitment of the ubiquitin-proteasome system to initiate degradation.
  3. Linker: A flexible or rigid linker connects these two ligands, allowing them to maintain proximity for effective interaction with both proteins.

The structural integrity and spatial orientation are crucial for the functionality of PROTACs, as they must form a ternary complex with their target protein and E3 ligase .

Chemical Reactions Analysis

The chemical reactions involved in utilizing PROTAC MDM2 Degrader-2 primarily focus on:

  1. Ubiquitination: Upon binding to both MDM2 and an E3 ligase, PROTAC facilitates ubiquitination of MDM2, marking it for degradation by the proteasome.
  2. Proteasomal Degradation: The ubiquitinated MDM2 is then recognized by the 26S proteasome, leading to its breakdown into small peptides.
  3. Recycling of PROTAC: After facilitating degradation, PROTAC molecules are recycled to engage additional target proteins .
Mechanism of Action

The mechanism of action for PROTAC MDM2 Degrader-2 involves:

Physical and Chemical Properties Analysis

PROTAC MDM2 Degrader-2 exhibits several notable physical and chemical properties:

Applications

The primary applications of PROTAC MDM2 Degrader-2 include:

  1. Cancer Therapy: Targeting overexpressed MDM2 in various cancers such as leukemia and breast cancer offers a novel therapeutic strategy by restoring p53 function through targeted degradation.
  2. Research Tool: As a tool compound, it enables researchers to study protein interactions, cellular pathways involving p53/MDM2 dynamics, and mechanisms underlying tumorigenesis.
  3. Potential in Combination Therapies: PROTACs can be combined with other therapeutic modalities (e.g., immunotherapies) to enhance efficacy against resistant cancer types .
Introduction to MDM2-P53 Axis in Oncogenesis

The MDM2-p53 axis constitutes a master regulatory pathway governing genomic integrity and cellular homeostasis. Under physiological conditions, MDM2 (Murine Double Minute 2) acts as a primary negative regulator of the tumor suppressor p53, forming an auto-regulatory feedback loop essential for preventing uncontrolled p53-mediated apoptosis or cell-cycle arrest. In cancer, dysregulation of this axis—through MDM2 gene amplification, protein overexpression, or dysregulated post-translational modifications—compromises p53 function in >50% of malignancies where TP53 (the gene encoding p53) remains wild-type. This disruption enables tumor survival, proliferation, and immune evasion, positioning MDM2 as a high-value therapeutic target.

MDM2 as a Negative Regulator of P53 in Tumor Suppression Pathways

MDM2 orchestrates p53 suppression through three synergistic mechanisms:

  • Ubiquitin-Mediated Degradation: The C-terminal RING domain of MDM2 functions as an E3 ubiquitin ligase, tagging p53 with ubiquitin chains for proteasomal degradation. This process is amplified in cancers with MDM2 amplification (e.g., 17% of sarcomas, 5.9% of breast cancers), leading to p53 inactivation [7] [8].
  • Transcriptional Blockade: MDM2 binds to p53’s N-terminal transactivation domain, sterically hindering interactions with transcriptional coactivators. This suppresses p53 target genes (p21, BAX, PUMA) critical for cell-cycle arrest and apoptosis [7].
  • Nuclear Export: MDM2 facilitates p53 translocation from the nucleus to the cytoplasm via nuclear export signals (NES), sequestering p53 from its DNA-binding targets [4].

Table 1: Mechanisms of MDM2-Mediated p53 Inactivation in Human Cancers

MechanismBiological ConsequenceCancer ExamplesFrequency
MDM2 Gene Amplificationp53 hyperdegradationSoft tissue sarcoma, breast cancer5–63%*
MDM2 OverexpressionSuppression of p53 transcriptional activityAML, NSCLC, prostate cancer~30%
MDM2 Splice Variants (e.g., MDM2-B/C)Enhanced oncogenic stability; resistance to therapyAggressive breast cancer~7%

*Data compiled from [5] [8]

The pathological impact extends beyond p53 suppression. MDM2 directly degrades the cell-cycle inhibitor p21 independently of p53 and promotes epithelial-mesenchymal transition (EMT) via B-Raf/Snail signaling, accelerating metastasis [8]. In estrogen receptor-positive (ERα+) breast cancer, MDM2 overexpression correlates with ERα destabilization and PTEN/PI3K/AKT pathway dysregulation, further driving proliferation [8].

Mechanistic Role of MDM2 Overexpression in Cancer Immune Evasion

MDM2 amplifies tumor immune evasion through both intrinsic and extrinsic pathways:

  • Antigen Presentation Suppression: MDM2 downregulates MHC class I/II expression on tumor cells, impairing CD8+ T cell and dendritic cell recognition. In AML models, MDM2 inhibition upregulates MHC-II and TRAIL receptors, restoring T cell-mediated cytotoxicity [1].
  • Cytokine and Interferon Dysregulation: MDM2 represses interleukin-15 (IL-15) production and blunts interferon responses, limiting innate immune activation. Conversely, MDM2 overexpression in tumor cells increases VEGF/PDGF secretion, fostering an immunosuppressive tumor microenvironment [1] [5].
  • Immune Checkpoint Modulation: MDM2 enhances PD-L1 expression in p53-mutant breast cancer cells, facilitating T cell exhaustion. This is reversed by MDM2 degradation, which downregulates PD-L1 and CD276 (B7-H3) immune checkpoints [6].
  • Hyperprogressive Disease (HPD): Pancancer analyses associate MDM2/MDM4 amplification with HPD during anti-PD-1/PD-L1 therapy. Patients exhibit accelerated tumor growth (67% of cases), new metastases, and significantly shorter overall survival (11 vs. 17 months) [5].

Table 2: MDM2-Driven Immune Evasion Mechanisms and Therapeutic Implications

Immune Evasion MechanismEffector Molecules/PathwaysTherapeutic Reversal Strategy
Impaired antigen presentation↓ MHC-I/II, ↓ ERNAMDM2 inhibition → ↑ MHC-II/TRAIL-R
Cytokine suppression↓ IL-15, ↓ IFN-α/β, ↑ VEGFMDM2 degradation → ↑ IL-15, ↓ VEGF
Immune checkpoint activation↑ PD-L1, ↑ CD276PROTACs → ↓ PD-L1/CD276 expression
T cell toleranceMDM2-specific CTL apoptosisTCR gene transfer → CTL revival

Data derived from [1] [5] [6]

These mechanisms create an "immune cold" phenotype: Tumors with MDM2 amplification show reduced CD8+ T cell infiltration and increased Treg recruitment, rendering them resistant to checkpoint inhibitors [5].

Limitations of Small-Molecule MDM2 Inhibitors: Feedback Loops and Resistance

Conventional MDM2 inhibitors (e.g., Nutlin-3, RG7388, AMG-232) disrupt p53-MDM2 binding but face three key limitations:

  • p53-Dependent Feedback Loops: Inhibitors transiently stabilize p53, which then transcriptionally upregulates MDM2. Upon inhibitor clearance, accumulated MDM2 accelerates p53 degradation, blunting therapeutic effects. Xenograft studies show p53 stabilization lasts only hours post-dose [4] [9].
  • p53 Mutation Dependence: Inhibitors are ineffective in tumors with TP53 mutations (≥50% of cancers). Mutant p53 cannot activate apoptotic pathways, allowing tumor survival despite MDM2 inhibition [6] [8].
  • On-Target Toxicities and Off-Target Effects: MDM2 inhibitors activate p53 in normal tissues, causing thrombocytopenia and neutropenia. Additionally, inhibitors like Nutlin-3 non-specifically bind other ubiquitin ligases (e.g., PIASy), disrupting non-MDM2 pathways [4] [9].
  • Acquired Resistance: Tumors develop TP53 mutations or amplify alternative oncogenes (e.g., MYC) post-treatment. MDM2 splice variants (e.g., MDM2-C) exhibit prolonged stability and sustain p53 degradation despite inhibitors [6] [8].

Table 3: Limitations of MDM2 Inhibitors vs. Advantages of PROTAC MDM2 Degraders

ParameterSmall-Molecule MDM2 InhibitorsPROTAC MDM2 Degraders
p53 dependencyRequire wild-type p53Effective in p53-mutated cells
Feedback loop impactInduce MDM2 accumulationDegrade MDM2; block feedback reset
Resistance mechanismsTP53 mutations, MDM2 variantsOvercome splice variant stability
Target specificityOff-target ligase inhibitionHigh specificity via ternary complex
Therapeutic durabilityTransient p53 stabilizationSustained MDM2 depletion (>72h)

Data synthesized from [4] [6] [9]

PROTAC MDM2 degraders (e.g., PROTAC MDM2 Degrader-2) circumvent these limitations. These heterobifunctional molecules use an MDM2 ligand (e.g., Nutlin-3 derivative) linked to an E3 ligase recruiter (e.g., VHL or CRBN ligand), forcing MDM2 into proximity with ubiquitin machinery for degradation. Crucially, they degrade MDM2 independently of p53 status and suppress oncogenic MDM2 splice variants. In abemaciclib-resistant breast cancer cells, MDM2 PROTACs achieve >80% degradation at nanomolar concentrations, overcoming resistance seen with inhibitors like AMG-232 [6] [9].

Properties

Product Name

PROTAC MDM2 Degrader-2

IUPAC Name

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethyl]acetamide

Molecular Formula

C70H76Cl4N10O12

Molecular Weight

1391.2 g/mol

InChI

InChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1

InChI Key

WZLSSHVSGKCEKQ-AKOOKZATSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Solubility

not available

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.